![molecular formula C12H16N2O3 B1395012 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid CAS No. 1219960-34-5](/img/structure/B1395012.png)
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid
Overview
Description
“2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” is a complex organic compound. It contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes an isonicotinic acid group, which is a derivative of pyridine with a carboxylic acid group at the 4-position.
Molecular Structure Analysis
The molecular structure of “2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” would likely be complex due to the presence of multiple functional groups. The tetrahydropyran group would form a six-membered ring with an oxygen atom . The isonicotinic acid group would likely be attached to the nitrogen atom in the tetrahydropyran ring.
Chemical Reactions Analysis
The chemical reactions involving “2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” would likely depend on the specific conditions and reagents used. The tetrahydropyran group could potentially undergo reactions such as ring-opening or substitution, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” would depend on its specific structure. Tetrahydropyran is a colourless volatile liquid . Its derivatives, such as tetrahydropyranyl ethers, are resilient to a variety of reactions .
Scientific Research Applications
Polynucleotide Analogs and Copolymers
- The synthesis and characterization of dihydropyran-containing nucleic acid bases, similar in structure to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, have been explored. These bases were copolymerized with maleic anhydride to yield poly[(2-[thymin-1-ylmethyl]tetrahydropyran-5,6-diyl)(1,2-dicarboxyethylene)] and poly[(2-[adenin-9-ylmethyl]tetrahydropyran-5,6-diyl)(1,2-dicarboxyethylene)], analogues of poly(thymidylic acid) and poly(adenylic acid) respectively (Han, Lee, Kim, & Lee, 1992).
Organic Synthesis
- Isonicotinic acid, structurally related to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles (Zolfigol et al., 2013).
Antibacterial and Antifungal Properties
- Various isonicotinic acid hydrazides, similar in structure to the compound , were synthesized and evaluated for their antitubercular action (Isler et al., 1955).
Chemical Properties and Reactions
- The study of reaction mechanisms involving isonicotinic acid, closely related to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, helps in understanding the electrochemical reduction processes in aqueous media (Mathieu, Meunier-Prest, & Laviron, 1997).
Catalytic Activities
- Research has indicated the potential of isonicotinic acid derivatives as catalysts in various organic reactions. For example, taurine (2-aminoethanesulfonic acid) and 2-amino-3-cyano-4H-pyran derivatives have been prepared via catalyzed reactions in green conditions, demonstrating the utility of such compounds in environmentally friendly synthesis processes (Shirini & Daneshvar, 2016).
properties
IUPAC Name |
2-(oxan-4-ylmethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-1-4-13-11(7-10)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEICPACIGCTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156782 | |
Record name | 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid | |
CAS RN |
1219960-34-5 | |
Record name | 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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